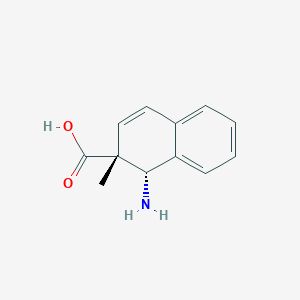
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid, also known as AMN082, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. AMN082 is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7), a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mécanisme D'action
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid is a selective agonist for mGluR7, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 results in the inhibition of presynaptic glutamate release, which leads to a decrease in excitatory neurotransmission. This mechanism of action is believed to underlie the anxiolytic, antipsychotic, and anti-addictive effects of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid.
Biochemical and Physiological Effects
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects in animal models. Studies have shown that (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid can increase the release of GABA in the prefrontal cortex, which is known to play a role in anxiety and depression. Additionally, (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to reduce the activity of dopamine neurons in the ventral tegmental area, which is believed to underlie the anti-addictive effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. However, there are also limitations to the use of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid in lab experiments, including its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid. One area of research is the development of more potent and selective agonists for mGluR7. Additionally, studies are needed to further elucidate the mechanism of action of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid and to identify the specific brain regions and circuits that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
The synthesis of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid involves several steps, including the protection of the carboxylic acid group, the activation of the naphthalene ring, and the introduction of the amino group. The most commonly used method for the synthesis of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound protected amino acid, which is then coupled with other amino acids to form a peptide chain. The protective group is removed at the end of the synthesis to obtain the final product.
Applications De Recherche Scientifique
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid can enhance the release of the neurotransmitter GABA, which is known to have anxiolytic and antipsychotic effects. Additionally, (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
Propriétés
Numéro CAS |
172329-35-0 |
|---|---|
Nom du produit |
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-12(11(14)15)7-6-8-4-2-3-5-9(8)10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1 |
Clé InChI |
OIZZOUCHSLHXFX-CMPLNLGQSA-N |
SMILES isomérique |
C[C@]1(C=CC2=CC=CC=C2[C@@H]1N)C(=O)O |
SMILES |
CC1(C=CC2=CC=CC=C2C1N)C(=O)O |
SMILES canonique |
CC1(C=CC2=CC=CC=C2C1N)C(=O)O |
Synonymes |
2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
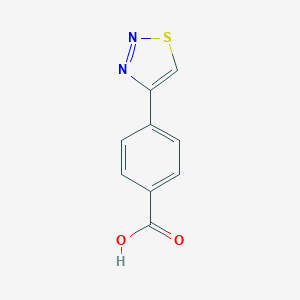

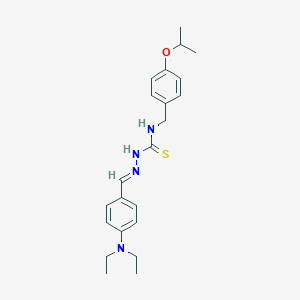
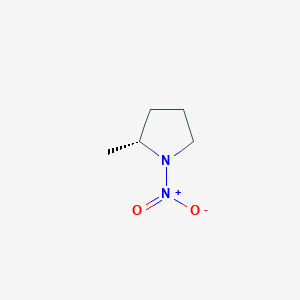
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
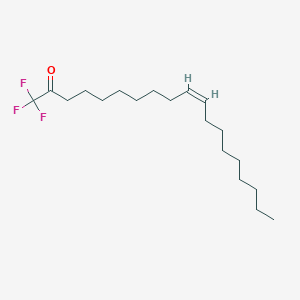

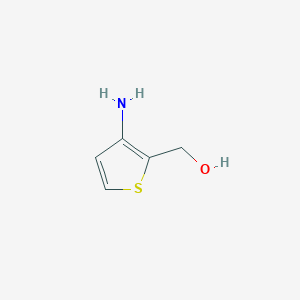
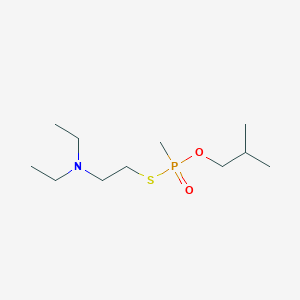
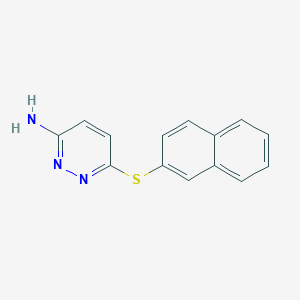
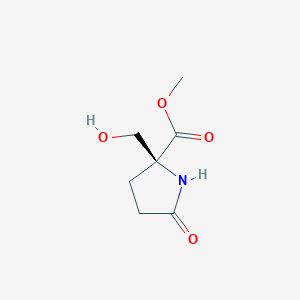
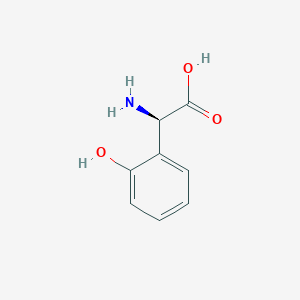
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)